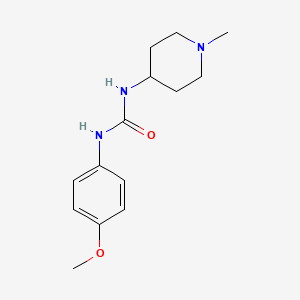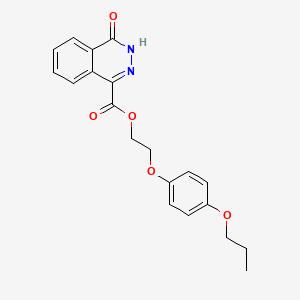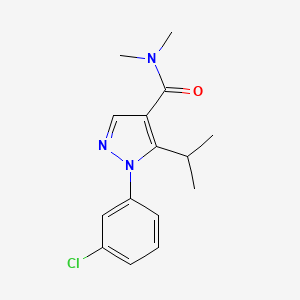
1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea, also known as MPPI, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein kinase C-related kinase (PRK) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea involves the inhibition of PRK activity by binding to its kinase domain. PRK is a serine/threonine kinase that phosphorylates various substrates involved in cellular signaling pathways. 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea selectively inhibits PRK1 and PRK2 isoforms by blocking their ATP-binding site, which prevents the phosphorylation of downstream substrates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea have been extensively studied in vitro and in vivo. It has been shown to inhibit the migration and invasion of cancer cells, as well as to induce apoptosis in cancer cells. 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea has also been shown to regulate the insulin secretion in pancreatic beta cells, which suggests its potential use in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea in lab experiments is its high selectivity towards PRK1 and PRK2 isoforms, which allows for the specific investigation of their role in cellular processes. However, one of the limitations of using 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo studies.
Orientations Futures
There are several future directions for the research on 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea. One of the potential applications of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea is in the treatment of cancer, as it has been shown to inhibit the growth and metastasis of cancer cells. Further studies are needed to investigate the efficacy and safety of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea in preclinical and clinical trials. Another potential application of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea is in the treatment of diabetes, as it has been shown to regulate the insulin secretion in pancreatic beta cells. Further studies are needed to investigate the mechanism of action of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea in regulating insulin secretion and its potential use as a therapeutic agent for diabetes. Additionally, further studies are needed to investigate the role of PRK in other cellular processes and diseases, and to identify other potential PRK inhibitors for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea involves the reaction of 1-(4-methoxyphenyl)piperidin-4-amine with isocyanate, followed by N-methylation of the resulting urea. The purity of the synthesized compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea has been used as a tool compound in various scientific research studies to investigate the role of PRK in different cellular processes. It has been shown to selectively inhibit the activity of PRK1 and PRK2 isoforms, which are involved in the regulation of cell migration, invasion, and metastasis. 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea has also been used to study the role of PRK in the development and progression of cancer, as well as in the regulation of insulin secretion in pancreatic beta cells.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-17-9-7-12(8-10-17)16-14(18)15-11-3-5-13(19-2)6-4-11/h3-6,12H,7-10H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIQWGLLFRONRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)


![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)
![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)



![5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)
